molecular formula C11H14ClN B1678469 Pargyline hydrochloride CAS No. 306-07-0

Pargyline hydrochloride

Cat. No. B1678469
CAS RN: 306-07-0
M. Wt: 195.69 g/mol
InChI Key: BCXCABRDBBWWGY-UHFFFAOYSA-N
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Description

Pargyline hydrochloride is a chemical compound known for its role as an irreversible selective inhibitor of monoamine oxidase B (MAO-B). It was first introduced in the 1960s as an antihypertensive drug under the brand name "Eutonyl" . This compound has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Pargyline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Pargyline hydrochloride exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine and phenylethylamine. By inhibiting MAO-B, this compound increases the availability of these neurotransmitters, leading to enhanced neurotransmission and physiological effects such as increased heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pargyline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with propargyl bromide in the presence of a base to form N-benzyl-N-propargylamine. This intermediate is then methylated using methyl iodide to produce N-methyl-N-propargylbenzylamine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pargyline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pargyline hydrochloride is unique in its irreversible inhibition of MAO-B, which distinguishes it from reversible inhibitors. Its ability to bind with high affinity to the I2 imidazoline receptor also sets it apart from other MAO inhibitors .

properties

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCABRDBBWWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044647
Record name Pargyline hydrochloride
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Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306-07-0
Record name Pargyline hydrochloride
Source CAS Common Chemistry
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Record name Pargyline hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name PARGYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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